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Compound of Interest

tert-Butyl 7-amino-1H-indazole-1-
Compound Name:
carboxylate

Cat. No.: B169926

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of
numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory,
and neuroprotective properties.[1][2][3] Specifically, functionalized indazoles like tert-Butyl 7-
amino-1H-indazole-1-carboxylate (CAS No: 173459-53-5) serve as crucial building blocks for
the synthesis of complex pharmaceutical agents.[4] The strategic placement of the amino
group at the 7-position and the tert-butoxycarbonyl (Boc) protecting group at the N1-position
allows for selective, subsequent chemical modifications, making a reliable and scalable
synthesis of this intermediate highly valuable for drug development pipelines.

This application note provides a detailed, two-step synthetic protocol starting from commercially
available 7-nitro-1H-indazole. We will delve into the rationale behind the chosen
methodologies, emphasizing the critical aspects of the nitro group reduction and the
regioselective N1-Boc protection, to ensure a reproducible and high-yield process.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages: (1) the reduction of the nitro group
of 7-nitro-1H-indazole to form 7-amino-1H-indazole, and (2) the regioselective protection of the
N1 position of the indazole ring with a Boc group. This strategy is designed for its efficiency,
high yields, and straightforward purification procedures.
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Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 7-Amino-1H-indazole via
Catalytic Hydrogenation
Expert Rationale

The initial step involves the reduction of the aromatic nitro group in 7-nitro-1H-indazole. While
various methods exist (e.g., using metals like tin or iron in acidic media), catalytic
hydrogenation with palladium on carbon (Pd/C) is the preferred method for its cleanliness and
high efficiency. This process avoids the use of harsh acids and simplifies the product work-up,
as the catalyst can be easily removed by filtration, often yielding a product pure enough for the
subsequent step without extensive chromatography. 7-Nitro-1H-indazole is a well-established
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inhibitor of neuronal nitric oxide synthase (NNOS), making it a readily accessible starting
material for further derivatization.[5][6][7]

Detailed Experimental Protocol

Materials:

7-Nitro-1H-indazole (1.0 eq)

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5-10 mol%)

Ethanol (EtOH) or Methanol (MeOH)

Hydrogen (Hz2) gas

Celite® or a similar filtration aid

Equipment:

Parr hydrogenator or a flask equipped with a balloon of hydrogen

Magnetic stirrer and stir bar

Bichner funnel and filter paper

Rotary evaporator
Procedure:
o Reactor Setup: To a hydrogenation vessel, add 7-nitro-1H-indazole (1.0 eq).

» Solvent Addition: Add ethanol (or methanol) to dissolve the starting material completely
(approx. 10-15 mL per gram of substrate).

o Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert
atmosphere (e.g., nitrogen or argon). Safety Note: Dry Pd/C is pyrophoric and should be
handled with care. Using a 50% wet catalyst mitigates this risk.
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Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with
hydrogen gas 3-4 times. Pressurize the vessel with hydrogen (typically 40-50 psi or use a
balloon) and stir the mixture vigorously at room temperature.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or
LC-MS. The reaction is typically complete within 2-4 hours, indicated by the complete
consumption of the starting material.

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel
with an inert gas.

Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a
pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount
of fresh solvent to ensure complete recovery of the product.

Concentration: Combine the filtrates and concentrate the solution under reduced pressure
using a rotary evaporator to yield 7-amino-1H-indazole as a solid. The crude product is often
of sufficient purity (>95%) to proceed to the next step.

Part 2: N1-Regioselective Protection of 7-Amino-1H-

indazole
Expert Rationale

The second step is the introduction of a tert-butoxycarbonyl (Boc) group, a common acid-labile
protecting group for amines.[8] A key challenge in this step is achieving regioselectivity. The 7-
amino-1H-indazole molecule has two nucleophilic nitrogen atoms: the exocyclic amino group
(N7) and the pyrazole ring nitrogens (N1 and N2). The goal is to selectively protect the N1
position.

Under standard conditions using di-tert-butyl dicarbonate ((Boc)20) and a non-nucleophilic
base like 4-dimethylaminopyridine (DMAP) or triethylamine (EtsN), the acylation occurs
preferentially on the more acidic N-H of the indazole ring rather than the basic exocyclic amino
group.[9][10] The use of DMAP as a catalyst facilitates the reaction, leading to the desired N1-
protected product in high yield.[11]
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Detailed Experimental Protocol

Materials:

e 7-Amino-1H-indazole (1.0 eq)

¢ Di-tert-butyl dicarbonate ((Boc)20) (1.1-1.2 eq)

e 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic) or Triethylamine (EtsN) (1.5 eq)
e Dichloromethane (DCM) or Tetrahydrofuran (THF)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Brine (saturated aqueous NaCl solution)

e Anhydrous sodium sulfate (Naz2S0Oa4) or magnesium sulfate (MgSOa)
Equipment:

» Round-bottom flask

e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

e Column chromatography setup (if required)

Procedure:

» Dissolution: Dissolve 7-amino-1H-indazole (1.0 eq) in dichloromethane (approx. 15-20 mL
per gram) in a round-bottom flask.

o Reagent Addition: Add DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.
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e Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid in portions or
as a solution in DCM, to the cooled mixture.

» Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for
12-18 hours.

e Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is
consumed.

e Agueous Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a
separatory funnel and wash sequentially with saturated NaHCOs solution (2x) and brine (1x).

» Drying and Concentration: Dry the organic layer over anhydrous NazSOa, filter, and
concentrate the filtrate under reduced pressure to obtain the crude product.

 Purification: The crude product, tert-Butyl 7-amino-1H-indazole-1-carboxylate, can be
purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in
hexanes) or by recrystallization to yield a pure solid.[9][10]

Data Summary and Characterization

Molecular Molecular Typical Purity
Compound . i Appearance
Formula Weight Yield (HPLC)
7-Amino-1H- Off-white to
) C7H7Ns 133.15 g/mol >90% >95% ]
indazole tan solid
tert-Butyl 7-
amino-1H- White to light
) C12H15N302 233.27 g/mol 75-85% >98% )
indazole-1- yellow solid
carboxylate

Expected Analytical Data for Final Product:

¢ H NMR (CDCIs): Chemical shifts (&) will be characteristic of the indazole core, the amino
protons, and the distinct singlet for the nine protons of the tert-butyl group around 1.7 ppm.

e Mass Spectrometry (ESI+): Expected m/z for [M+H]* = 234.12.
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Detailed Synthesis Workflow
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Caption: Detailed experimental workflow from starting material to final product.

References
e Ansari, M. F,, & Ganaie, M. A. (2022). Indazole — an emerging privileged scaffold: synthesis

and its biological significance. RSC Advances, 12(35), 22699-22723.

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
IUCrData, 6(8), x210694.

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta
Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 794—798.

Google Patents. (2009). US8022227B2 - Method of synthesizing 1H-indazole compounds.
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

ChemRxiv. (2022). Nitroreductase-triggered indazole formation.

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Wang, W., et al. (2023). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-
Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ChemistrySelect, 8(12).

ResearchGate. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
Bland-Ward, P. A., & Moore, P. K. (1998). On the selectivity of 7-nitroindazole as an inhibitor
of neuronal nitric oxide synthase. Trends in Pharmacological Sciences, 19(9), 348—-350.

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-
carboxamide derivatives.

Google Patents. (2010). US20110172428A1 - Methods for the preparation of indazole-3-
carboxylic acid and n-(s).

Kelly, P. A., et al. (2000). 7-nitroindazole reduces cerebral blood flow following chronic nitric
oxide synthase inhibition. Brain Research, 885(2), 295-297.

Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole
protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936—
939.

Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-
carboxylic acid derivatives and granisetron and lonidamine.

Holscher, C., & Rose, S. P. (1995). 7-Nitro indazole, a selective neuronal nitric oxide
synthase inhibitor in vivo, impairs spatial learning in the rat. European Journal of
Neuroscience, 7(12), 2525-2531.

Griebel, G., et al. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like
properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399—-405.
Nakayama, T., et al. (2001). Synthesis and antibacterial activity of novel 7-(3-substituted-3 or
4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones. Chemical & Pharmaceutical
Bulletin, 49(10), 1272-1280.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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